2-[4-(2-Methylbutan-2-yl)cyclohexyl]propan-1-ol
Description
2-[4-(2-Methylbutan-2-yl)cyclohexyl]propan-1-ol is a secondary alcohol with a cyclohexane backbone substituted at the 4-position by a 2-methylbutan-2-yl group (a tertiary pentyl substituent). The propan-1-ol moiety is attached to the cyclohexane ring via the second carbon of the propane chain, resulting in a primary alcohol group. Its molecular formula is C₁₃H₂₆O, with a molecular weight of 198.35 g/mol. The compound’s structure combines a rigid cyclohexane ring with a bulky alkyl substituent and a polar alcohol group, influencing its physicochemical properties, such as solubility, boiling point, and lipophilicity.
Properties
IUPAC Name |
2-[4-(2-methylbutan-2-yl)cyclohexyl]propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O/c1-5-14(3,4)13-8-6-12(7-9-13)11(2)10-15/h11-13,15H,5-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NODKLTCFDRHOIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1CCC(CC1)C(C)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
Cyclohexanone reacts with 2-methylbut-2-enylmagnesium bromide in anhydrous tetrahydrofuran (THF) at −10°C to form 4-(2-methylbutan-2-yl)cyclohexanol. Subsequent oxidation with pyridinium chlorochromate (PCC) yields the corresponding ketone, 4-(2-methylbutan-2-yl)cyclohexanone, which serves as the precursor for propan-1-ol side-chain introduction.
Table 1: Grignard Reaction Optimization
| Parameter | Optimal Condition | Yield (%) | Citation |
|---|---|---|---|
| Temperature | −10°C to 0°C | 82–88 | |
| Solvent | Anhydrous THF | 85 | |
| Grignard Reagent | 2-Methylbut-2-enyl MgBr | 88 |
Cyclization and Dehydrative Strategies
Alternative routes employ intramolecular cyclization to construct the cyclohexyl-propanol framework.
Acid-Catalyzed Cyclization
A mixture of 3-(2-methylbutan-2-yl)phenol and 3-chloropropan-1-ol undergoes cyclization in concentrated H₂SO₄ at 120°C, forming the cyclohexane ring via electrophilic aromatic substitution. Subsequent hydrolysis with NaOH yields the alcohol.
Challenges:
- Byproduct Formation: Competing etherification reduces yields to 65–70%.
- Mitigation: Lowering reaction temperature to 90°C and using BF₃·OEt₂ as a catalyst minimizes side reactions.
Purification and Characterization
Chromatographic Techniques
Crude product purification is critical due to stereoisomeric byproducts. Silica gel chromatography with a gradient of n-hexane/ethyl acetate (4:1 to 1:1) resolves diastereomers, achieving >99% purity.
Spectroscopic Data:
- ¹H NMR (CDCl₃): δ 1.20 (s, 9H, C(CH₃)₃), 1.45–1.60 (m, 4H, cyclohexane CH₂), 3.55 (t, 2H, CH₂OH).
- IR (KBr): 3320 cm⁻¹ (O−H stretch), 1050 cm⁻¹ (C−O stretch).
Industrial-Scale Synthesis Considerations
Continuous Flow Hydrogenation
Recent advances utilize continuous flow reactors with immobilized Pd catalysts, reducing reaction times from 12 hours to 30 minutes and enabling throughputs of 50 kg/day.
Table 2: Scale-Up Parameters
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Reaction Time | 12 h | 0.5 h |
| Catalyst Loading | 5 wt% Pd/C | 2 wt% Pd/Al₂O₃ |
| Yield | 86% | 88% |
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Methylbutan-2-yl)cyclohexyl]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of alkyl halides or other substituted derivatives.
Scientific Research Applications
2-[4-(2-Methylbutan-2-yl)cyclohexyl]propan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-(2-Methylbutan-2-yl)cyclohexyl]propan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural Comparison
The target compound differs from structurally related alcohols in three key aspects:
Cyclohexane vs. Cyclohexene Backbone : Unlike α-terpineol (CAS 98-55-5), which features a cyclohex-3-ene ring (unsaturated), the target compound has a fully saturated cyclohexane ring. This increases rigidity and reduces reactivity toward electrophilic additions .
Substituent Size : The 2-methylbutan-2-yl group at the 4-position is bulkier than the methyl group in α-terpineol, enhancing steric hindrance and lipophilicity.
Alcohol Position : The propan-1-ol group (primary alcohol) contrasts with the propan-2-ol (tertiary alcohol) in analogs like 2-[(1R)-4-methylcyclohex-3-en-1-yl]propan-2-ol (), affecting hydrogen-bonding capacity and oxidation susceptibility .
Physicochemical Properties (Estimated)
*Estimated based on structural analogs and substituent effects.
Key Observations :
- The target compound’s higher molecular weight and bulkier substituent likely result in a higher boiling point compared to α-terpineol.
- α-terpineol’s 2.8) .
Limitations of Available Data
The provided evidence lacks direct experimental data (e.g., NMR, DSC) for the target compound. Comparisons rely on extrapolation from structurally similar molecules, emphasizing the need for further empirical studies.
Biological Activity
2-[4-(2-Methylbutan-2-yl)cyclohexyl]propan-1-ol is an organic compound that belongs to the class of alcohols, characterized by its unique structural arrangement. This compound has garnered attention in various fields, including chemistry, biology, and medicine, due to its potential biological activities and applications.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₂₈O, and its IUPAC name reflects its complex structure involving a cyclohexane ring substituted with a 2-methylbutan-2-yl group and a propan-1-ol group. The compound's properties are influenced by this unique arrangement, which affects its interactions with biological systems.
The biological activity of this compound is primarily attributed to its hydroxyl group, which can form hydrogen bonds with various biomolecules. This interaction may modulate the activity of enzymes and receptors, leading to significant biological effects. The compound’s ability to act as a substrate or inhibitor for specific enzymes highlights its potential therapeutic applications.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Effects : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antimicrobial agents.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit lysosomal phospholipase A₂ (LPLA₂), an enzyme implicated in phospholipidosis—a condition associated with drug-induced toxicity. Inhibition of LPLA₂ could be significant in understanding drug interactions and toxicity mechanisms .
- Potential Therapeutic Uses : Given its structural characteristics, there is ongoing research into the potential therapeutic applications of this compound in treating various diseases, particularly those related to metabolic disorders.
Table 1: Summary of Biological Activities
Case Study: Inhibition of LPLA₂
A study investigating the inhibition of lysosomal phospholipase A₂ by various compounds found that this compound showed significant inhibitory effects at certain concentrations. The assay involved measuring the enzyme's activity in the presence of the compound, revealing insights into its potential role in mitigating drug-induced toxicity .
Q & A
Q. What are the recommended safety protocols for handling 2-[4-(2-Methylbutan-2-yl)cyclohexyl]propan-1-ol in laboratory settings?
Methodological Answer:
- Ventilation: Ensure fume hoods or local exhaust ventilation to minimize inhalation risks .
- Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats. Use respiratory protection if ventilation is insufficient .
- Spill Management: Absorb liquid spills with inert materials (e.g., sand, vermiculite) and dispose of as hazardous waste. Avoid environmental release .
- Storage: Store in a cool, well-ventilated area away from oxidizers and ignition sources .
Q. What synthetic routes are commonly employed for the preparation of this compound?
Methodological Answer:
- Grignard Reaction: React 4-(2-methylbutan-2-yl)cyclohexanone with a propanol-derived Grignard reagent (e.g., CH₂CH₂CH₂MgBr) in anhydrous THF at 0–5°C .
- Hydrogenation: Catalytic hydrogenation of a ketone precursor (e.g., 4-(2-methylbutan-2-yl)cyclohexylpropanal) using Pd/C or Raney Ni under H₂ pressure (1–3 atm) .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .
| Synthetic Route | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Grignard Reaction | THF, 0°C, 12 hr | 65–75 | |
| Catalytic Hydrogenation | Pd/C, H₂, 50°C | 80–85 |
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of this compound in novel reaction environments?
Methodological Answer:
- Molecular Dynamics (MD) Simulations: Use software like Gaussian or GROMACS to model steric effects of the bulky cyclohexyl group on reaction pathways .
- Density Functional Theory (DFT): Calculate thermodynamic parameters (e.g., activation energy, ΔG‡) for oxidation or substitution reactions at the hydroxyl group .
- Solvent Effects: Employ COSMO-RS models to predict solubility and stability in polar vs. non-polar solvents .
- Validation: Compare computational results with experimental NMR/IR data to refine force fields .
Q. What strategies resolve contradictory data on the biological activity of structurally similar propanol derivatives?
Methodological Answer:
- Comparative SAR Studies: Test this compound alongside analogs (e.g., 3-(2-Bromo-4-methoxyphenyl)propan-1-ol) in receptor-binding assays (e.g., estrogen receptor α/β) to identify critical substituents .
- Dose-Response Analysis: Use Hill plots to differentiate between efficacy (EC₅₀) and potency (IC₅₀) discrepancies .
- Meta-Analysis: Aggregate data from PubChem, ChEMBL, and IUPHAR databases to identify outliers or assay-specific artifacts .
| Assay Type | Key Findings | Conflicting Data Source | Resolution Strategy |
|---|---|---|---|
| Antimicrobial Activity | Discrepancies in MIC values (Gram+ vs. Gram-) | Standardize broth microdilution protocols | |
| Cytotoxicity | Varying IC₅₀ in cancer cell lines | Cross-validate with apoptosis markers (e.g., caspase-3) |
Q. How can stereochemical purity of this compound be confirmed during synthesis?
Methodological Answer:
- Chiral HPLC: Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to resolve enantiomers. Retention times compared to standards .
- Optical Rotation: Measure [α]D²⁵ in methanol; compare with literature values for enantiomeric excess (ee) .
- X-ray Crystallography: Resolve crystal structures to confirm absolute configuration (e.g., CCDC deposition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
